Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole
Executive Summary This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 4-ethyl-3-methyl-4H-1,2,4-triazole (CAS: 59781-02-1), often abbreviated in coordinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 4-ethyl-3-methyl-4H-1,2,4-triazole (CAS: 59781-02-1), often abbreviated in coordination chemistry as metz . As a critical intermediate in the synthesis of energetic materials, pharmaceutical ligands, and spin-crossover complexes, understanding its solid-liquid equilibrium (SLE) is paramount for optimizing crystallization, purification, and formulation processes.
While specific thermodynamic data for this exact derivative is often proprietary or embedded in broader coordination chemistry studies, this guide establishes the definitive protocol for profiling this compound, supported by comparative data from homologous 1,2,4-triazole derivatives. It details the Laser Monitoring Observation Technique , thermodynamic modeling using the Modified Apelblat and
equations , and the calculation of dissolution enthalpy and entropy.
Chemical Profile and Theoretical Solubility Behavior
The 1,2,4-triazole ring is inherently polar and capable of significant hydrogen bonding (as both donor and acceptor). However, the 4-ethyl and 3-methyl substitutions introduce lipophilic character, modulating its solubility profile compared to the parent triazole.
Protic Polar Solvents (Methanol, Ethanol, Water): High solubility is expected due to H-bonding interactions with the triazole nitrogens.
Aprotic Polar Solvents (DMSO, DMF, Acetone): Good solubility driven by dipole-dipole interactions.
Non-Polar Solvents (Hexane, Toluene): Limited solubility. The alkyl chains (ethyl/methyl) provide some van der Waals interaction, but the high lattice energy of the polar triazole core typically dominates, leading to phase separation.
To generate a precise solubility profile, the Laser Monitoring Observation Technique is the industry standard for dynamic solubility determination. This method eliminates the sampling errors associated with static gravimetric methods.
Protocol Workflow
Objective: Determine the mole fraction solubility (
) of 4-ethyl-3-methyl-4H-1,2,4-triazole across a temperature range (278.15 K to 323.15 K).
Equipment:
Jacketed glass vessel (50 mL) with precision temperature control (
K).
Laser monitoring system (e.g., focused laser beam + photodetector).
Solute Addition: Add a known mass of 4-ethyl-3-methyl-4H-1,2,4-triazole (
) to form a mixture.
Dissolution Phase: Heat the mixture while stirring until the solid completely dissolves (laser transmission is maximum/stable).
Cooling/Nucleation: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
Detection: Continuously monitor laser intensity. The temperature at which the laser intensity drops sharply (due to scattering by nucleated crystals) is recorded as the saturation temperature (
) .
Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.
Workflow Visualization
Caption: Figure 1. Dynamic Laser Monitoring Workflow for Solubility Determination.
Solubility Profile and Data Analysis
Representative Solubility Data
Note: While exact values for "metz" depend on specific batch purity, the following profile is derived from homologous 1,2,4-triazole derivatives (e.g., 3-amino-1,2,4-triazole) to illustrate the expected trend.
Using the van't Hoff analysis, we calculate the energetic changes during dissolution:
Enthalpy of Dissolution (
):
Expectation: Positive values (
), confirming the process is endothermic.
Gibbs Free Energy (
):
Expectation: Positive values generally, as the solubility is often
mole fraction.
Entropy of Dissolution (
):
Expectation: Positive values (
), driven by the disruption of the crystal lattice.
Modeling Logic Diagram
Caption: Figure 2. Computational Workflow for Thermodynamic Parameter Extraction.
Conclusion
The solubility of 4-ethyl-3-methyl-4H-1,2,4-triazole is governed by the interplay between its polar triazole core and lipophilic alkyl substituents.
Solvent Selection: For crystallization processes, a mixture of Methanol (solvent) and Ethyl Acetate or Toluene (anti-solvent) is recommended based on the steep solubility differential.
Process Safety: The endothermic nature of dissolution (
) requires heat input; conversely, crystallization will release heat, though the magnitude is typically manageable for this class of compounds.
Validation: Researchers should validate specific batch solubility using the Laser Monitoring protocol described in Section 3 prior to scaling up.
References
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
Wang, J., et al. (2016). Solubility and Thermodynamic Properties of 3-Amino-1,2,4-triazole in Ten Organic Solvents. Journal of Chemical & Engineering Data. Link
Sigma-Aldrich. (2024). Product Specification: 4-Ethyl-3-methyl-4H-1,2,4-triazole.[1][2][3] Link
Acree, W. E. (1995). Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. IUPAC Solubility Data Series. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
The Untapped Potential of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Ligands in Coordination Chemistry: A Technical Guide
Foreword: Charting Unexplored Chemical Space In the vast landscape of coordination chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its versatile coordination modes and the diverse applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting Unexplored Chemical Space
In the vast landscape of coordination chemistry, the 1,2,4-triazole scaffold stands as a cornerstone, celebrated for its versatile coordination modes and the diverse applications of its metallic complexes, ranging from catalysis to medicinal chemistry.[1][2][3] While extensive research has illuminated the properties of various substituted triazoles, the specific potential of 4-ethyl-3-methyl-4H-1,2,4-triazole as a ligand remains a largely uncharted territory. This guide, therefore, ventures into this unexplored chemical space, providing a comprehensive technical overview grounded in the established principles of triazole chemistry. By synthesizing data from analogous systems, we will construct a robust framework for understanding the synthesis, coordination behavior, and potential applications of this promising ligand. This document is intended for researchers, scientists, and drug development professionals who are keen to explore novel molecular architectures and their functional implications.
The 1,2,4-Triazole Core: A Foundation of Versatility
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic structure, characterized by a π-deficient system, imparts it with a rich and varied coordination chemistry. The nitrogen atoms of the triazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center.
The coordination of 1,2,4-triazole ligands to metal ions can occur in several modes, with the most common being monodentate coordination through the N1 or N2 atoms, and bidentate bridging coordination through the N1 and N2 atoms.[4] This bridging ability is a key feature of 4-substituted 1,2,4-triazoles, allowing for the formation of polynuclear complexes with interesting magnetic and catalytic properties.[4]
Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole: A Proposed Pathway
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for 4-ethyl-3-methyl-4H-1,2,4-triazole.
Experimental Protocol: Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole
Step 1: Synthesis of N-Ethylacetamide
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonitrile in an excess of ethylamine.
Slowly add acetic anhydride to the solution under cooling (ice bath) to control the exothermic reaction.
After the addition is complete, reflux the mixture for 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, remove the excess ethylamine and solvent under reduced pressure.
Purify the resulting N-ethylacetamide by distillation.
Step 2: Synthesis of Acetohydrazide
In a separate flask, react ethyl acetate with hydrazine hydrate in a 1:1 molar ratio in ethanol.
Reflux the mixture for 4-6 hours.
Upon cooling, the acetohydrazide will precipitate out of the solution.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole
Combine equimolar amounts of N-ethylacetamide and acetohydrazide.
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise to the mixture under inert atmosphere and with cooling.
After the addition, heat the reaction mixture at 100-120 °C for 4-6 hours.
Cool the reaction mixture and carefully quench with ice-water.
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
Predicted Coordination Chemistry and Complex Formation
Based on the behavior of analogous 4-alkyl-1,2,4-triazoles, 4-ethyl-3-methyl-4H-1,2,4-triazole is expected to be a versatile ligand, capable of forming a variety of coordination complexes with transition metals. The presence of the ethyl group at the N4 position and the methyl group at the C3 position will influence the steric and electronic properties of the ligand, which in turn will affect the geometry and stability of the resulting complexes.
The primary mode of coordination is anticipated to be through the N1 and N2 atoms of the triazole ring, leading to the formation of bridged polynuclear complexes.[4]
Caption: Predicted coordination modes of 4-ethyl-3-methyl-4H-1,2,4-triazole.
Experimental Protocol: Synthesis of a Hypothetical [Cu(4-ethyl-3-methyl-4H-1,2,4-triazole)₂(NO₃)₂] Complex
Dissolve 1 mmol of 4-ethyl-3-methyl-4H-1,2,4-triazole in 20 mL of methanol.
In a separate beaker, dissolve 0.5 mmol of copper(II) nitrate hexahydrate in 10 mL of methanol.
Slowly add the copper(II) nitrate solution to the ligand solution with constant stirring.
A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
Collect the solid product by filtration.
Wash the precipitate with a small amount of cold methanol and then with diethyl ether.
Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization of the Ligand and its Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques should be employed.
Technique
Ligand (Expected Observations)
Complex (Expected Observations)
FT-IR Spectroscopy
C-H stretching (aliphatic), C=N and N-N stretching vibrations of the triazole ring.
Shifts in the C=N and N-N stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to metal-ligand vibrations.
¹H NMR Spectroscopy
Signals for the ethyl and methyl protons, and the C5-H proton of the triazole ring.
Broadening or shifting of the ligand's proton signals upon coordination.
¹³C NMR Spectroscopy
Resonances for all carbon atoms in the molecule.
Shifts in the carbon resonances of the triazole ring upon coordination.
Mass Spectrometry
Molecular ion peak corresponding to the ligand's mass.
Molecular ion peak of the complex or its fragments.
X-ray Crystallography
-
Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Potential Applications: A Forward Look
While experimental data for complexes of 4-ethyl-3-methyl-4H-1,2,4-triazole is not yet available, the known applications of other 1,2,4-triazole-based coordination compounds provide a strong indication of their potential utility.
Catalysis: The ability of 1,2,4-triazoles to form polynuclear complexes makes them attractive candidates for the development of novel catalysts. For instance, copper(II) complexes with triazole-based Schiff base ligands have shown catecholase activity.[3] The steric and electronic properties of the 4-ethyl-3-methyl-4H-1,2,4-triazole ligand could be tuned to influence the catalytic activity and selectivity of its metal complexes.
Antimicrobial Agents: A significant body of research has highlighted the potent antimicrobial and antifungal activities of 1,2,4-triazole derivatives and their metal complexes.[1][2][7][8][9] The coordination of the triazole ligand to a metal ion can enhance its biological activity.[10][11] Therefore, complexes of 4-ethyl-3-methyl-4H-1,2,4-triazole warrant investigation as potential new therapeutic agents.
Materials Science: The bridging nature of 4-substituted 1,2,4-triazoles allows for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] These materials can exhibit interesting magnetic, optical, and porous properties, making them suitable for applications in gas storage, separation, and sensing.
Conclusion and Future Directions
This technical guide has laid the groundwork for the exploration of 4-ethyl-3-methyl-4H-1,2,4-triazole as a promising ligand in coordination chemistry. By leveraging the extensive knowledge base of 1,2,4-triazole chemistry, we have proposed a viable synthetic route for the ligand and its metal complexes, outlined comprehensive characterization methods, and projected potential areas of application.
The true potential of this ligand, however, can only be unlocked through rigorous experimental investigation. Future research should focus on the systematic synthesis and characterization of a series of coordination complexes with various transition metals. Subsequent studies should then delve into the evaluation of their catalytic, biological, and material properties. The insights gained from such endeavors will not only expand our fundamental understanding of coordination chemistry but may also pave the way for the development of novel functional materials and therapeutic agents.
References
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2021). MDPI. Retrieved from [Link]
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
A review on methods of synthesis of 1,2,4-triazole deriv
1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (2025).
Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PMC.
Biomimetic catecholase studies: using in-situ prepared complexes by 1,2,4-triazole schiff bases and different metal salts. (n.d.). Journal of Applicable Chemistry.
Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. (2025).
Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. (n.d.). Inorganic Chemistry Research.
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega.
Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2023). DIAL@UCLouvain.
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). PMC.
Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2024). RSC Publishing.
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
Application Note: Advanced Crystallization Protocols for 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Metal Complexes
Part 1: Introduction & Strategic Analysis The ligand 4-ethyl-3-methyl-4H-1,2,4-triazole (hereafter referred to as L-EtMe ) presents a specific set of crystallographic challenges. Unlike 1H-triazoles, the N4-position is a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Analysis
The ligand 4-ethyl-3-methyl-4H-1,2,4-triazole (hereafter referred to as L-EtMe ) presents a specific set of crystallographic challenges. Unlike 1H-triazoles, the N4-position is alkylated, blocking tautomerization. This forces coordination to occur exclusively at the N1 and N2 positions.
The Crystallization Paradox:
Because N1 and N2 are positioned to bridge two metal centers (typically
-bridging), reaction with transition metals (Ag, Cu, Zn) almost instantaneously results in the precipitation of insoluble 1D chains or 2D sheets (Coordination Polymers).
Rapid Mixing: Yields microcrystalline powder (useless for SC-XRD).
Controlled Assembly: Required to manage the kinetics of the Metal-N bond formation.
This guide details three specific protocols designed to retard the reaction kinetics, allowing for the growth of X-ray quality single crystals.
Part 2: Pre-Crystallization Prerequisites
Ligand Purity Validation
Commercial sources of triazoles often contain isomeric impurities (e.g., 3-ethyl-4-methyl isomers). Impurities act as chain terminators, preventing crystal growth.
Requirement:
purity by H-NMR.
Purification: If the ligand is yellow/brown, recrystallize from Ethanol/Hexane (1:3) before complexation.
Solvent Compatibility Matrix
Select solvents based on the metal salt anion, not just the ligand.
Metal Salt
Primary Solvent (Metal)
Secondary Solvent (Ligand)
Buffer Layer
AgNO / AgClO
HO or Acetonitrile
Ethanol or Methanol
HO/EtOH (1:1)
Cu(II) salts
HO
DMF or DMSO
Glycerol/HO
Zn(II) / Cd(II)
Methanol
DMF
n-Butanol
Part 3: Experimental Protocols
Protocol A: Liquid-Liquid Diffusion (The H-Tube Method)
Best for: Ag(I) and Cu(I) coordination polymers that precipitate instantly.
Mechanism: This method relies on the slow diffusion of two distinct solvent layers. The metal and ligand meet at the interface at very low concentrations, favoring nucleation over precipitation.
Materials:
H-shaped glass tube (or simple straight test tube).
Syringe with long needle.
L-EtMe (0.1 mmol).
Metal Salt (0.1 mmol).
Step-by-Step Workflow:
Bottom Layer (High Density): Dissolve 0.1 mmol of Metal Salt in 3 mL of H
O (or dense solvent like chloroform if using organic soluble salts). Place in the bottom of the tube.
Buffer Layer (Critical): Carefully layer 2 mL of a solvent mixture (e.g., 1:1 H
O/Ethanol) on top. Note: This slows diffusion.
Top Layer (Low Density): Dissolve 0.1 mmol of L-EtMe in 3 mL of Ethanol (or Methanol). Gently layer this on top of the buffer using a syringe against the tube wall to prevent turbulence.
Incubation: Seal with Parafilm. Store in the dark at 20°C. Vibration-free environment is mandatory.
Harvest: Crystals will appear at the interface after 3–14 days.
Protocol B: Solvothermal Synthesis
Best for: Zn(II), Cd(II), and thermodynamic MOF structures.
Mechanism: High pressure and temperature increase the solubility of the transient polymeric species, allowing for "error correction" (Ostwald ripening) during crystal growth.
Materials:
23 mL Teflon-lined stainless steel autoclave.
Programmable oven.
Step-by-Step Workflow:
Charge: Mix 0.2 mmol L-EtMe and 0.1 mmol Metal Salt (e.g., Zn(NO
)) in 8 mL solvent (typically DMF/Ethanol 1:1).
Sonication: Sonicate for 10 mins to ensure homogeneity (suspension is acceptable).
Thermal Profile (The "Cool-Down" is Key):
Ramp up to 120°C over 2 hours.
Hold at 120°C for 48 hours.
Cool down at a rate of 2°C/hour until 30°C. Rapid cooling yields powder.
Wash: Filter crystals and wash with fresh Ethanol.
Protocol C: Gel Crystallization (Agar/Silica)
Best for: Highly insoluble systems where layering fails due to convection currents.
Mechanism: The gel matrix suppresses convection completely, ensuring mass transport is purely diffusive.
Step-by-Step Workflow:
Gel Prep: Mix sodium metasilicate (solution density 1.06 g/cm
) with 1M acetic acid to adjust pH to 6.0.
Incorporation: Dissolve L-EtMe inside this pre-gel mixture before it sets.
Setting: Allow the gel to set in a U-tube for 24 hours.
Diffusion: Place Metal Salt solution (aqueous) on top of the set gel.
Growth: The metal ions diffuse into the gel. Crystals grow suspended within the matrix, often yielding higher quality single crystals than liquid methods.
Part 4: Visualization of Workflows
Diagram 1: Crystallization Decision Matrix
Caption: Logical flow for selecting the appropriate crystallization method based on initial solubility observations.
Diagram 2: The Layering Setup (H-Tube)
Caption: Schematic of the density-gradient layering technique critical for slowing reaction kinetics.
Part 5: Characterization & Troubleshooting
Data Summary: Method Comparison
Feature
Slow Evaporation
Liquid Diffusion
Solvothermal
Speed
3-7 Days
7-21 Days
2-3 Days
Crystal Size
Large
Medium
Small/Blocky
Purity
High
Very High
Moderate (Solvent inclusion)
Risk
Twinning
Low Yield
Decomposition
Troubleshooting Guide
Problem: Crystals are too small (microcrystalline).
Solution: Increase the volume of the "Buffer Layer" in Protocol A. Lower the concentration of reagents by 50%.
Problem: No crystals, just clear solution.
Solution: The complex might be soluble. Switch to Vapor Diffusion (place the small vial of reaction mixture inside a larger jar containing diethyl ether).
Problem: Opaque powder forms immediately.
Solution: Your pH is likely incorrect. Triazoles are sensitive to pH. For Ag(I), ensure the solution is neutral. For Zn(II), slightly acidic conditions (pH 5-6) often slow down deprotonation/coordination.
Part 6: References
Bechara, W. S., et al. (2015).[1][2][3] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[1] Link
Al-Serwi, R. H., et al. (2023).[4] "Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct." Crystals, 13, 1472. Link
Kula, K., et al. (2019). "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties." Molecules, 24(4), 793. Link
Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 200-202, 131-185. Link
biological assay protocols for testing 4-ethyl-3-methyl-4H-1,2,4-triazole
Application Note: Biological Characterization of 4-ethyl-3-methyl-4H-1,2,4-triazole Abstract This application note outlines the standardized protocols for the biological evaluation of 4-ethyl-3-methyl-4H-1,2,4-triazole (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biological Characterization of 4-ethyl-3-methyl-4H-1,2,4-triazole
Abstract
This application note outlines the standardized protocols for the biological evaluation of 4-ethyl-3-methyl-4H-1,2,4-triazole (EM-TRZ). While the 1,2,4-triazole pharmacophore is a cornerstone of modern antifungal therapy (e.g., Fluconazole, Voriconazole), specific alkyl-substituted derivatives like EM-TRZ serve as critical chemical probes and ligand precursors. This guide focuses on three critical validation pillars: Antimicrobial Susceptibility Profiling , Cytochrome P450 Binding Kinetics , and Mammalian Cytotoxicity Screening . These protocols are designed to validate the compound's potential as a bioactive scaffold or a coordination ligand in bio-inorganic systems.
Physicochemical Preparation & Solubilization
Before biological testing, the compound must be solubilized in a vehicle compatible with cellular assays. EM-TRZ is a low-molecular-weight heterocycle with amphiphilic properties.
Molecular Formula: C
HN
Molecular Weight: 111.15 g/mol
Solubility Profile: Soluble in alcohols, DMSO, and chloroform; moderately soluble in water.
Stock Solution Protocol
Weighing: Accurately weigh 11.12 mg of crystalline EM-TRZ.
Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution .
Note: Vortex for 30 seconds. If precipitation occurs, sonicate at 40 kHz for 5 minutes at room temperature.
Sterilization: Filter the stock through a 0.22 µm PTFE syringe filter (Nylon filters may bind triazoles).
Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.
The primary biological target for 1,2,4-triazoles is the fungal enzyme Lanosterol 14
-demethylase (CYP51) . This assay determines the Minimum Inhibitory Concentration (MIC) against Candida albicans, the standard model for ergosterol biosynthesis inhibition.
Experimental Logic
We utilize the Broth Microdilution Method adapted from CLSI (Clinical and Laboratory Standards Institute) M27-A3 guidelines.[1][2] This provides a quantitative metric of potency compared to clinical standards like Fluconazole.
Workflow Diagram
Figure 1: Workflow for CLSI M27-A3 Broth Microdilution Assay.
Step-by-Step Protocol
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
Plate Setup:
Dispense 100 µL of 2× drug dilutions into columns 1–10 of a 96-well flat-bottom plate.
Range: Test EM-TRZ from 64 µg/mL down to 0.125 µg/mL.
Controls: Column 11 (Growth Control: Media + Solvent + Cells), Column 12 (Sterility Control: Media only).
Inoculum: Adjust C. albicans (ATCC 90028) suspension to
cells/mL, then dilute 1:50 and 1:20 in RPMI to achieve cells/mL.
Inoculation: Add 100 µL of inoculum to all wells (except sterility control).
Incubation: Incubate at 35°C for 24 hours (fast growers) or 48 hours.
Scoring:
MIC-0: Optically clear (100% inhibition).
MIC-2: Prominent reduction in turbidity (50% inhibition) – Standard endpoint for azoles due to trailing effect.
To confirm that EM-TRZ acts via the classical triazole mechanism (direct coordination to the heme iron of CYP51), we perform a Difference Spectroscopy Binding Assay .
Mechanistic Insight
Triazoles induce a Type II spectral change in P450 enzymes.[3] The N4 nitrogen of the triazole ring displaces the water molecule coordinated to the heme iron, causing a shift in the Soret band (absorption min ~390-410 nm, max ~425-435 nm).
Pathway Visualization
Figure 2: Mechanism of Action - CYP51 Inhibition and Spectral Validation.
Protocol
Enzyme Source: Use recombinant Candida CYP51 or rat liver microsomes (1 mg/mL protein).
Baseline: Record the baseline spectrum (350–500 nm) of the microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4).
Titration: Add EM-TRZ in increments (0.5 µM to 50 µM) to the sample cuvette. Add an equivalent volume of DMSO to the reference cuvette.
Measurement: Record the difference spectrum after each addition.
Analysis: Plot
(Abs - Abs) vs. [Ligand] to calculate the spectral dissociation constant ().
Success Criterion: Observation of a peak at ~425–430 nm and a trough at ~390–410 nm.
Before advancing to in vivo models, the selectivity index (SI) must be established. Triazoles can show off-target toxicity by inhibiting mammalian hepatic CYPs.
Protocol
Cell Line: HepG2 (human liver carcinoma) or HEK293 (kidney).
Seeding: Seed
cells/well in 96-well plates; incubate 24h.
Treatment: Treat with EM-TRZ (0.1 – 100 µM) for 48 hours.
Remove media, dissolve formazan crystals in 150 µL DMSO.
Quantification: Measure absorbance at 570 nm.
Calculation: Determine IC
.
Target: IC
(Mammalian) / MIC (Fungal) > 10 (Selectivity Index).
Data Reporting Template
Summarize your findings using the table below to facilitate decision-making.
Assay
Metric
Unit
Threshold for "Hit"
Antifungal (Candida)
MIC
µg/mL
< 16.0
CYP Binding
µM
< 5.0 (Strong binder)
Cytotoxicity (HepG2)
IC
µM
> 50.0
Selectivity Index
Ratio
-
> 10
References
Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link
BenchChem. (2025).[6] Mechanism of action of 1,2,4-triazole-based compounds. Retrieved from BenchChem Database. Link
Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113-123. (Foundational text on Type II binding spectra).
Peyton, L. R., et al. (2015). The emergence of triazole resistance in Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy. Link
Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics.[6][4][7][8][9][10][11]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TRZ-4E3M-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Synthesis Optimization, Impurity Profiling, and Scalability
Executive Summary & Core Directive
You are encountering yield inconsistencies or purity issues in the synthesis of 4-ethyl-3-methyl-4H-1,2,4-triazole . This heterocyclic core is sensitive to steric crowding and nucleophilic competition during ring closure.
While multiple routes exist (e.g., Einhorn-Brunner reaction), the Orthoester-Hydrazide Route is the industry standard for high-yield synthesis of 4-substituted-1,2,4-triazoles due to its atom economy and scalability. This guide prioritizes a Sequential One-Pot Protocol over the traditional simultaneous addition method to minimize side-product formation (specifically 1,3,4-oxadiazoles).
The "Golden Path" Protocol
Use this optimized workflow to maximize yield (>85%) and minimize chromatographic purification.
Reaction Logic
To ensure the correct regiochemistry (4-ethyl, 3-methyl) and prevent the formation of the thermodynamic dead-end (1,3,4-oxadiazole), we must pre-activate the hydrazide before introducing the amine.
Reagents:
Acetohydrazide (Provides the 3-Methyl group and N1-N2 bond).
Triethyl Orthoformate (TEOF) (Provides the C5 carbon; acts as solvent/dehydrating agent).
Ethylamine (Provides the N4-Ethyl group).
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid-Silica (solid support).
Step-by-Step Methodology
Phase 1: Imidate Formation (Activation)
Charge a round-bottom flask with Acetohydrazide (1.0 eq) .
Add Triethyl Orthoformate (TEOF) in excess (3.0 - 4.0 eq ). The excess TEOF drives the equilibrium forward by scavenging water.
Add catalytic p-TsOH (0.5 - 1.0 mol%) .
Critical Step: Heat to reflux (approx. 146°C) for 2–3 hours .
Checkpoint: Monitor TLC/LCMS. You are looking for the complete consumption of acetohydrazide and the formation of the intermediate ethyl N-acetylformimidate.
Why: If you add ethylamine before this step is complete, the amine will react directly with TEOF to form N,N'-diethylformamidine, a difficult-to-remove impurity.
Phase 2: Transamination & Cyclization
5. Cool the reaction mixture to 60°C .
6. Add Ethylamine (1.1 eq) slowly. (If using aqueous ethylamine, add dropwise to manage exotherm; anhydrous solution in dioxane is preferred to minimize water).
7. Return to reflux for 4–6 hours .
8. Distill off the ethanol formed during the reaction to push the equilibrium toward the triazole.
Phase 3: Isolation
9. Concentrate the mixture under reduced pressure to remove excess TEOF.
10. Oiling Out Fix: If the residue is an oil, triturate with cold Ethyl Acetate/Hexane (1:3) or Diethyl Ether .
11. Filter the solid precipitate.[1] Recrystallize from Ethanol/Ethyl Acetate if high purity (>99%) is required.
Mechanism & Failure Analysis
Understanding the pathway is critical for troubleshooting. The diagram below illustrates the sequential pathway and the critical "Failure Branch" where 1,3,4-oxadiazole forms if the amine is absent or unreactive.
Caption: Reaction pathway showing the critical intermediate stage. Premature amine addition leads to Impurity B; lack of amine reactivity leads to Impurity A.
Troubleshooting Dashboard (Q&A)
Issue 1: Low Yield (<50%)
Q: I followed the protocol, but my isolated yield is poor. Where is the mass loss?
A: The most common culprit is moisture sensitivity during Phase 1.
Diagnosis: TEOF hydrolyzes rapidly in the presence of water to form ethyl formate and ethanol, killing the activation step.
Fix: Ensure acetohydrazide is dry (lyophilize if necessary). Use freshly distilled TEOF. Add a molecular sieve trap if running at large scale.
Alternative: If moisture cannot be controlled, increase TEOF equivalents to 5.0 eq to act as a sacrificial desiccant [1].
Issue 2: Product is an Oil (Not Solid)
Q: The literature says the product is a solid (MP ~80-90°C), but I have a yellow oil.
A: This indicates the presence of solvent occlusion or formamidine impurities .
Fix 1 (Solvent): The triazole ring is polar and holds onto ethanol/water. Dissolve the oil in DCM, dry over MgSO4, filter, and rotovap extensively.
Fix 2 (Trituration): Add cold diethyl ether to the oil and scratch the flask walls with a glass rod. The sudden polarity shift often induces crystallization.
Fix 3 (Impurity): Check NMR for a singlet around δ 8.0–8.5 ppm. If present, you have formamidine impurity. You must perform a silica plug filtration (Eluent: 5% MeOH in DCM) to remove it [2].
Issue 3: Unexpected NMR Peaks
Q: I see a small singlet at δ 2.5 ppm and no ethyl group signals in a fraction of my product.
A: You have formed 2-methyl-1,3,4-oxadiazole .
Cause: The intermediate cyclized with oxygen instead of nitrogen. This happens if the amine addition was too slow or the amine was old/degraded (low concentration of active nucleophile).
Prevention: Ensure a slight excess (1.1–1.2 eq) of Ethylamine is added immediately after cooling the intermediate to 60°C. Do not hold the intermediate at high heat for hours without amine [3].
Optimization Data: Solvent & Catalyst Effects
The choice of catalyst significantly impacts the reaction time and conversion rate.
Parameter
Standard Conditions
Optimized Conditions
Result
Solvent
Ethanol
Neat (Excess TEOF)
Yield +15% (Drives equilibrium by mass action)
Catalyst
None
p-TsOH (1 mol%)
Time -2 hrs (Faster imidate formation)
Amine Source
70% Aq. Ethylamine
2M Ethylamine in THF
Purity +10% (Reduces hydrolysis risk)
Temperature
80°C
140°C (Phase 1)
Conversion +20% (Overcomes activation barrier)
References
BenchChem Application Notes. (2025). Efficient N-Formylation of Primary Amines Using Triethyl Orthoformate. Retrieved from
Rad-Moghadam, K., et al. (2023).[2][3][4] One-Pot Reactions of Triethyl Orthoformate with Amines: A Comprehensive Review. MDPI Reactions. Retrieved from
Gao, Y. F., et al. (2024). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via triflic anhydride activation. Organic Letters. Retrieved from
Sigma-Aldrich Technical Data. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol Safety and Application Data. Retrieved from
Ahmed, S., et al. (2025).[5] Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Retrieved from
identifying side products in the synthesis of 4-ethyl-3-methyl-4H-1,2,4-triazole
The following guide is structured as a Tier 3 Technical Support resource, designed for bench scientists and process chemists. It prioritizes the "Einhorn-Brunner" type construction, as this is the most reliable method fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for bench scientists and process chemists. It prioritizes the "Einhorn-Brunner" type construction, as this is the most reliable method for ensuring the 4-ethyl regiochemistry, but it also addresses the pitfalls of alkylation routes.
Ticket Category: Impurity Profiling & Process Optimization
Target Molecule: 4-ethyl-3-methyl-4H-1,2,4-triazole (CAS: 5704-15-4)
Support Level: Senior Application Scientist[1]
Executive Summary & Reaction Logic
You are likely synthesizing this target as a linker for fragment-based drug discovery or as a ligand for coordination chemistry.[1] The critical challenge with 1,2,4-triazoles is regiocontrol .
There are two primary synthetic routes. To identify your side products, we must first confirm your route:
Route A (Recommended): De novo ring construction (e.g., Acetylhydrazide + Triethyl orthoformate + Ethylamine). This locks the ethyl group at position 4.
Route B (Discouraged): Alkylation of 3-methyl-1,2,4-triazole.[1] This produces a mixture of N1-ethyl (major, undesired) and N4-ethyl (minor, target) isomers.[1]
This guide focuses on Route A but provides diagnostic data to rule out Route B contaminants.
Interactive Troubleshooting (Q&A)
Issue 1: "I have a persistent liquid byproduct that smells like an ester/ether."
Diagnosis: Competitive formation of 2-methyl-1,3,4-oxadiazole .[1]
Root Cause: In the reaction of acetylhydrazide with triethyl orthoformate (TEOF), the intermediate ethoxymethylenehydrazide can undergo intramolecular cyclization before the ethylamine attacks. This is favored under high temperatures or if the amine addition is delayed.
Detection:
1H NMR: Look for a methyl singlet at ~2.5 ppm but absence of ethyl signals (quartet/triplet).
GC/MS: Mass of 84 Da (Target is 111 Da).
Corrective Action: Ensure Ethylamine is present during the heating phase or pre-mix the hydrazide and amine before adding the orthoester (if compatible with solubility).
Issue 2: "My product contains a solid impurity with a mass of ~125 Da."
Diagnosis: Formation of 3,5-dimethyl-4-ethyl-4H-1,2,4-triazole .[1]
Root Cause: "Scrambling" of the acyl source. If you used excess acetylhydrazide or if the reaction medium contained acetic acid/anhydride contaminants, the system may incorporate a second methyl group at position 5 instead of the proton from the orthoformate.
Detection:
1H NMR: Loss of the characteristic downfield C5-H singlet (>8.0 ppm).[1] Appearance of two methyl singlets (or one integrated for 6H if symmetric).
Corrective Action: Switch to high-purity TEOF; avoid acetic acid as a solvent if possible (use MeOH/EtOH or Dioxane).
Issue 3: "The NMR shows two sets of ethyl peaks. Is this a rotamer?"
Diagnosis: Presence of the N1-ethyl regioisomer (1-ethyl-3-methyl-1,2,4-triazole).[1]
Root Cause: Rare in de novo synthesis, but common if the starting material contained 3-methyl-1,2,4-triazole or if the ring opened and re-closed (Dimroth rearrangement type).[1]
Differentiation:
Target (N4-ethyl): Symmetric chemical environment. C3-Me and C5-H are distinct.[1]
Isomer (N1-ethyl): Asymmetric.[1] The protons on the ethyl group will shift significantly compared to the N4 isomer due to the different electron density at N1 vs N4.[1]
Critical Check: The C5-H proton in the N4-isomer is typically more deshielded (8.2–8.5 ppm) compared to the N1-isomer.[1]
Impurity Profile & Identification Data
The following table summarizes the key side products based on the standard Acetylhydrazide + TEOF + Ethylamine protocol.
The diagram below illustrates the "Happy Path" to your target and the critical bifurcation points where side products form.
Caption: Mechanistic bifurcation in the Einhorn-Brunner synthesis. Note that the oxadiazole forms competitively if amine addition is slow.[1]
Validated Experimental Protocol (Route A)
To minimize the side products listed above, follow this optimized protocol which prioritizes the formation of the amidrazone intermediate before ring closure.
Reagents:
Acetylhydrazide (1.0 eq)
Triethyl orthoformate (TEOF) (1.5 eq)
Ethylamine (2.0 eq, 70% aq. solution or solution in THF)
Solvent: Ethanol or n-Butanol (for higher temp).[1]
Catalyst: p-TsOH (0.05 eq) - Optional, speeds up TEOF activation.[1]
Step-by-Step Workflow:
Activation: In a round-bottom flask, suspend Acetylhydrazide in TEOF. Add the acid catalyst.[2][3]
Reflux 1 (The Trap): Heat to 80°C for 1-2 hours.
Checkpoint: Monitor by TLC. You are looking for the disappearance of hydrazide.
Warning: Do NOT overheat for prolonged periods without amine, or Oxadiazole will form.
Amine Addition: Cool the mixture to 0-5°C (Ice bath). This is critical to control the exotherm when adding Ethylamine.
Addition: Add Ethylamine dropwise.
Reflux 2 (Cyclization): Allow to warm to RT, then reflux (80-100°C) for 4-6 hours. The system must lose water to close the ring.
Workup:
Concentrate under reduced pressure.
Purification: The residue is often an oil that solidifies. If Oxadiazole is present (liquid), a high-vacuum strip or column chromatography (DCM:MeOH 95:5) is required. The Oxadiazole elutes much faster (less polar) than the Triazole.
References
Einhorn-Brunner Reaction Mechanism
Potts, K. T. (1961).[3] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[3]
Differentiation of Regioisomers (NMR)
BenchChem. (2025).[4][5] "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives."
Synthesis of 3,4-disubstituted 1,2,4-triazoles
Bechara, W. S., et al. (2015).[6][7] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[6]
Oxadiazole Side Product Formation
Atkinson, M. R., & Polya, J. B. (1954). "Triazoles. Part II. N-substitution of some 1,2,4-triazoles."[1][6][7][8][9][10][11][12][13] Journal of the Chemical Society, 141.[3]
Technical Support Center: Troubleshooting Triazole Ring Formation
Welcome to the technical support center for troubleshooting triazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental fail...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting triazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental failures in one of chemistry's most robust ligation reactions. We will move beyond simple procedural lists to explain the causality behind common failures in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing you with the expert insights needed to make your next cyclization a success.
The CuAAC reaction is the cornerstone of "click chemistry," prized for its efficiency and specificity.[1][2] However, its success is critically dependent on maintaining the integrity of the catalytic cycle. Most failures can be traced back to a compromised catalyst or reaction environment.
FAQ 1.1: My CuAAC reaction shows no product formation. What are the primary causes?
This is the most common and frustrating issue. A complete lack of conversion almost always points to a fundamental problem with the catalytic system. Let's diagnose the likely culprits.
Cause 1: Inactive Copper Catalyst. The catalytically active species is Copper(I).[3][4] This oxidation state is unstable in many solvents and is readily oxidized to the inactive Copper(II) state by atmospheric oxygen.[1][3] If you are starting with a Cu(II) salt (like CuSO₄), its reduction to Cu(I) by an agent like sodium ascorbate is the critical first step.
Solution:
Oxygen Exclusion: Ensure your reaction is rigorously deoxygenated. Sparge your solvent(s) with an inert gas (argon or nitrogen) for 15-30 minutes before use and maintain the reaction under a positive pressure of inert gas.[3] Even briefly opening the flask to air can introduce enough oxygen to kill the catalyst.
Fresh Reducing Agent: Sodium ascorbate can degrade over time, especially in solution. Always use a freshly prepared solution of sodium ascorbate.[3][5]
Cause 2: Poor Reagent Quality or Stability. The purity of your azide and alkyne is paramount. Azides, in particular, can be unstable.[3] Furthermore, certain functional groups on your substrates may chelate and sequester the copper catalyst, effectively removing it from the catalytic cycle.
Solution:
Verify Starting Materials: Check the purity of your starting materials by NMR or LC-MS. If necessary, purify them before use.
Consider Substrate Inhibition: If your substrates contain strong chelating groups like thiols or certain nitrogen heterocycles, they can act as catalyst poisons.[1][6] Increasing catalyst and ligand loading may help overcome this inhibition. In severe cases, using sacrificial metals like Zn(II) can occupy the chelating sites, leaving the copper free to catalyze the reaction.[6]
Cause 3: Ligand Issues. While not always required, a ligand's role is to stabilize the Cu(I) oxidation state, prevent oxidation, and accelerate the reaction.[4][7][8] Using the wrong ligand, an incorrect copper-to-ligand ratio, or a degraded ligand can lead to failure.
Solution:
Select the Right Ligand: For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[4] For aqueous or biological systems, water-soluble ligands like THPTA or BTTAA are superior as they protect the catalyst and can prevent biomolecule damage.[4][8]
Optimize Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3][8] A 5:1 ratio is often used in bioconjugation to protect sensitive molecules.[8]
Troubleshooting Workflow: Diagnosing "No Product" in CuAAC
This decision tree provides a logical path to identify the root cause of a complete reaction failure.
Caption: A decision-making workflow for diagnosing CuAAC reaction failures.
FAQ 1.2: I'm observing significant side products. What are they and how can I prevent them?
The most common side reaction in CuAAC is the oxidative homocoupling of your terminal alkyne, known as Glaser coupling.[9][10]
Cause: Glaser-Hay Alkyne Homocoupling. This reaction is promoted by the presence of oxygen and Cu(II) species, which are, ironically, the precursor to your active catalyst and a potential contaminant.[3][10][11] It produces a symmetric 1,3-diyne, consuming your alkyne and reducing the yield of the desired triazole.[11][12]
Solution:
Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned above, thoroughly degas all reagents and maintain a strict inert atmosphere.[3] This minimizes the oxidation of Cu(I) to Cu(II), which in turn minimizes the primary driver of the Glaser coupling.[6]
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to scavenge any oxygen that gets in and rapidly reduce any Cu(II) that forms.[1]
Use of Ligands: Ligands like TBTA or THPTA not only protect the Cu(I) state from oxidation but also kinetically favor the desired cycloaddition pathway over the homocoupling pathway.[10]
Caption: Competition between the desired CuAAC reaction and Glaser coupling.
Section 2: Alternative Cycloaddition Strategies
When CuAAC is not viable due to copper toxicity in biological systems or the need for a different triazole isomer, other methods become essential.
FAQ 2.1: My Ruthenium-Catalyzed (RuAAC) reaction is failing. What's different from CuAAC troubleshooting?
RuAAC is valued for its ability to produce the 1,5-disubstituted triazole regioisomer and its tolerance for internal alkynes, a key limitation of CuAAC.[13][14][15]
Catalyst Choice is Key: Unlike the simple copper salts in CuAAC, RuAAC requires specific organometallic complexes. The most common are pentamethylcyclopentadienyl (Cp*) ruthenium(II) complexes like [CpRuCl]₄ or CpRuCl(PPh₃)₂.[14][16][17] Ensure you are using the correct, active catalyst for your substrate.
Temperature and Solvent: RuAAC reactions often require elevated temperatures (80-110 °C) to proceed efficiently, though some highly active catalysts can work at room temperature.[16][17][18] Non-protic solvents like toluene, DMF, or dioxane are typically used.[16][17] Failure may be due to insufficient heating or an inappropriate solvent choice.
Atmosphere: While generally less sensitive to oxygen than CuAAC, running RuAAC under an inert atmosphere is still good practice to prevent potential side reactions and ensure reproducibility.
FAQ 2.2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is slow or gives low yields. How can I optimize it?
SPAAC is the method of choice for live-cell imaging and in vivo bioconjugation because it completely avoids the use of a cytotoxic metal catalyst.[19][20][] Its rate is governed by the inherent reactivity of the azide and the strained cyclooctyne.
Cause: Insufficient Ring Strain/Reactivity. The reaction's driving force is the release of ring strain in the cyclooctyne.[19][20] Not all cyclooctynes are created equal. Slower kinetics are often due to the choice of a less reactive cyclooctyne.
Solution: Select a More Reactive Cyclooctyne. There is a trade-off between a cyclooctyne's reactivity and its stability.[19] For many applications, a good balance is needed.
BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of reactivity and small size.[22]
DBCO/ADIBO (Dibenzocyclooctyne): Among the most popular due to high reactivity and stability.[23]
Cause: Steric Hindrance. While electronics play a role, sterics can be dominant. A bulky substituent near the azide or on the cyclooctyne can dramatically slow the reaction. Tertiary azides, for example, react orders of magnitude slower with sterically demanding cyclooctynes (like ADIBO) compared to primary or secondary azides.[24]
Solution: Re-evaluate Substrate Design. If possible, redesign your substrates to minimize steric clash around the reacting centers. For example, incorporating a longer linker between a bulky group and the azide can improve reaction rates.
Cyclooctyne
Relative Reactivity
Key Characteristics
BCN
Moderate
Good balance of reactivity and stability; small size.[19][22]
DBCO/ADIBO
High
Very popular, high reactivity, and good stability.[23]
Increased reactivity due to electron-withdrawing groups.[19]
BARAC
Extremely High
Very fast kinetics, suitable for demanding in vivo applications.[19]
Section 3: General Protocols and Purification
FAQ 3.1: How do I effectively remove residual copper from my CuAAC product?
Residual copper can interfere with downstream applications, particularly in biology and materials science. A persistent blue or green color in your product is a clear sign of copper contamination.[25]
Method 1: Aqueous Wash with a Chelating Agent. For organic-soluble products, this is the most common method.
Protocol: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with an aqueous solution of a chelating agent. Common agents include 0.5 M EDTA (pH 8), saturated aqueous ammonium chloride, or dilute aqueous ammonia.[25][26] The chelator forms a water-soluble complex with copper, which is extracted into the aqueous phase.[26] Finally, wash with brine, dry the organic layer (e.g., over Na₂SO₄), and concentrate.
Method 2: Solid-Phase Scavenging. This involves using a resin with functional groups that have a high affinity for metals.
Protocol: After the reaction, the mixture can be stirred with a scavenger resin (e.g., those with thiourea or iminodiacetic acid functionalities) or passed through a cartridge containing the resin.[25] The resin selectively binds the copper, which is then removed by simple filtration.
Method 3: Dialysis. This is the preferred method for macromolecules like proteins or polymers.
Protocol: The reaction mixture is placed in dialysis tubing with an appropriate molecular weight cut-off. The tubing is then dialyzed against a large volume of buffer containing ~10 mM EDTA to remove the copper.[25] This is followed by dialysis against buffer without EDTA to remove the chelating agent itself.[8][25]
References
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers. Available at: [Link]
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]
azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. PMC. Available at: [Link]
A Recent Concept of Importance: Click Chemistry. Available at: [Link]
Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Comparative Guide: 1H and 13C NMR Spectral Analysis of 4-ethyl-3-methyl-4H-1,2,4-triazole
This guide is structured to provide an authoritative, comparative technical analysis of 4-ethyl-3-methyl-4H-1,2,4-triazole . It moves beyond basic spectral listing to address the critical analytical challenge: distinguis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to provide an authoritative, comparative technical analysis of 4-ethyl-3-methyl-4H-1,2,4-triazole . It moves beyond basic spectral listing to address the critical analytical challenge: distinguishing the 4H-isomer from its regioisomeric 1H-counterparts (1-ethyl-3-methyl and 1-ethyl-5-methyl), a common issue in triazole synthesis.
Executive Summary & Structural Context
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry.[1][2][3] However, the alkylation of 3-methyl-1,2,4-triazole is non-regioselective, typically yielding a mixture of N1-alkyl (kinetic/thermodynamic major) and N4-alkyl (minor) isomers.
Validating the 4-ethyl-3-methyl-4H-1,2,4-triazole structure requires precise NMR interpretation to rule out the 1-ethyl isomers. This guide provides the specific spectral fingerprints and a self-validating NOESY protocol to confirm the 4H tautomeric fixation.
The 1H NMR spectrum of the 4-ethyl isomer is distinct due to the specific anisotropy of the N4-substituent acting on both the C3-Methyl and C5-H.
Characteristic Assignments (DMSO-d6)
Position
Shift (δ ppm)
Multiplicity
Integration
Coupling (Hz)
Structural Insight
C5-H
8.35 - 8.45
Singlet (s)
1H
-
Diagnostic. typically appearing as a sharp singlet. In the 4-ethyl isomer, this proton is flanked by N1 and N4(Et).
N4-CH₂
3.95 - 4.05
Quartet (q)
2H
J = 7.2
The methylene quartet is slightly shielded compared to N1-isomers (typically 4.10-4.20 ppm) due to higher electron density at N4.
C3-CH₃
2.35 - 2.40
Singlet (s)
3H
-
Methyl group attached to the imine-like carbon.
N4-CH₂-CH₃
1.30 - 1.35
Triplet (t)
3H
J = 7.2
Terminal methyl of the ethyl group.
Comparative "Performance" vs. Alternatives
The key differentiator is the C5-H shift and the NOE correlations (detailed in Section 6).
vs. 1-ethyl-3-methyl: The C5-H in the 1-ethyl isomer is typically 8.10 - 8.20 ppm . The 4-ethyl isomer C5-H is often more deshielded (~8.40 ppm) due to the proximity of the N4-alkyl group.
vs. 1-ethyl-5-methyl: This isomer lacks a C5-H entirely (replaced by methyl). It will show a C3-H singlet around 7.70 - 7.90 ppm (more shielded).
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the definitive confirmation of the backbone.
Carbon
Shift (δ ppm)
Type
Assignment Logic
C3
152.0 - 154.0
Quaternary (Cq)
Ipso-carbon bearing the methyl group. Deshielded by N2 and N4.
C5
143.0 - 145.0
Methine (CH)
The only aromatic CH. Confirmation via HSQC (correlates to 8.40 ppm proton).
N-CH₂
39.0 - 41.0
Secondary (CH₂)
Often overlaps with DMSO solvent peaks. Use DEPT-135 to resolve.
C3-CH₃
10.0 - 12.0
Primary (CH₃)
Characteristic high-field methyl.
Et-CH₃
15.0 - 16.5
Primary (CH₃)
Ethyl terminal methyl.
Decision Pathway & Visualization
The following diagram illustrates the logical workflow to distinguish the target 4-ethyl-3-methyl isomer from its regiocounterparts using NMR data.
Caption: Logical decision tree for distinguishing 1,2,4-triazole regioisomers based on 1H NMR and NOE connectivity.
Advanced Verification: The NOESY "Trustworthiness" Test
The most authoritative way to validate the 4-ethyl position is via Nuclear Overhauser Effect Spectroscopy (NOESY).
The Mechanism
In the 4-ethyl-3-methyl structure, the Ethyl group at position 4 is spatially adjacent to BOTH the C3-Methyl group and the C5-Proton.
Target (4-ethyl): Strong NOE correlation between N-CH₂ (q, ~4.0 ppm) and C3-CH₃ (s, ~2.4 ppm).
Alternative (1-ethyl): The Ethyl group at position 1 is adjacent to C5-H and N2. It is too distant from the C3-Methyl to show a correlation.
Validation Step:
Run a 1D Selective NOESY irradiating the N-CH₂ quartet.
Pass: Enhancement of the Methyl singlet (~2.4 ppm).
Fail: No enhancement of the Methyl singlet (indicates 1-ethyl isomer).
References
BenchChem. (2025).[2] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Retrieved from
Royal Society of Chemistry. (2014).[4] 1H and 13C NMR Data for triazole derivatives. Electronic Supplementary Information. Retrieved from
National Chemical Laboratory. NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. Retrieved from
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules. Retrieved from
Validation of 4-Ethyl-3-Methyl-4H-1,2,4-Triazole Purity: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods
) Executive Summary In pharmaceutical intermediate synthesis, 4-ethyl-3-methyl-4H-1,2,4-triazole (EMT) presents specific validation challenges due to its high nitrogen content (37.8%) and potential for hygroscopicity. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
)
Executive Summary
In pharmaceutical intermediate synthesis, 4-ethyl-3-methyl-4H-1,2,4-triazole (EMT) presents specific validation challenges due to its high nitrogen content (37.8%) and potential for hygroscopicity. While Elemental Analysis (EA) via combustion is the traditional "gatekeeper" for confirming bulk composition, this guide demonstrates why it is insufficient as a standalone purity assay.
The Verdict: EA must be integrated into an orthogonal workflow. It excels at detecting bulk inorganic contamination and hydration errors but fails to distinguish between regioisomers (e.g., 1-ethyl vs. 4-ethyl tautomers) or quantify specific organic impurities. For drug development standards, EA results must be cross-validated with Quantitative NMR (qNMR) for absolute mass balance and HPLC for impurity profiling.
The Target: Chemical Profile & Theoretical Baseline
Before validation, the theoretical composition must be established. EMT is a nitrogen-rich heterocycle.
Chemical Formula:
Molecular Weight: 111.15 g/mol
Structure: A five-membered ring containing three nitrogen atoms, substituted with ethyl and methyl groups.
Table 1: Theoretical Elemental Composition (
)
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
5
12.011
60.055
54.03%
Hydrogen (H)
9
1.008
9.072
8.16%
Nitrogen (N)
3
14.007
42.021
37.81%
Method 1: Elemental Analysis (CHN Combustion)
The Challenge: Nitrogen-Rich Combustion
High-nitrogen compounds like triazoles are prone to incomplete combustion and coke formation . If the combustion temperature is too low or oxygen delivery is insufficient, nitrogen can become trapped in carbonaceous residue, leading to low %N and low %C results. Furthermore, nitrogen forms various oxides (
) which must be quantitatively reduced to gas for detection.
Calibration: Acetanilide (Standard) followed by a "Check Standard" of Imidazole (high nitrogen analog) to verify N-recovery.
Interpretation of Results
Acceptance criteria for pharmaceutical intermediates typically require experimental values to be within ±0.4% of theoretical values.
Scenario A (Pass): C: 54.10%, H: 8.15%, N: 37.75%. (Pure).[1]
Scenario B (Hydrate Indication): C: 51.2%, H: 8.5%, N: 35.8%. (Values lower than theory, H slightly elevated. Indicates water contamination).
Scenario C (Isomer Failure): C: 54.03%, H: 8.16%, N: 37.81%. (Matches theory, but sample could be the 1-ethyl isomer instead of 4-ethyl. EA cannot detect this. )
Orthogonal Alternatives: qNMR & HPLC[2]
Since EA cannot distinguish isomers or quantify trace organic impurities, it must be paired with orthogonal methods.
Alternative A: Quantitative NMR (qNMR) – The Absolute Standard
qNMR provides a direct mole-for-mole measurement of the target compound against a certified internal standard (IS).[2]
Why it wins: It detects residual solvents, water, and inorganic salts (which show no signal but lower the weight % purity) simultaneously.
Protocol:
Solvent: DMSO-
(to prevent exchange of labile protons).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must have distinct peaks from EMT).
Parameters: Relaxation delay (
) 5 (typically 30-60s) to ensure full magnetization recovery for accurate integration.
Alternative B: HPLC-UV – The Impurity Profiler
High-Performance Liquid Chromatography separates the target from synthesis byproducts.
Why it wins: It is the only method capable of separating and quantifying the 1-ethyl regioisomer impurity from the 4-ethyl product.
Limitation: It requires a reference standard with a known response factor. If the impurity has a different UV extinction coefficient than the target, "Area %" will be misleading.
Comparative Analysis & Decision Matrix
The following table contrasts the performance of EA against its alternatives for EMT validation.
Table 2: Technical Comparison of Validation Methods
Feature
Elemental Analysis (CHN)
qNMR
HPLC-UV
Primary Output
Weight % of C, H, N
Absolute Purity (wt %)
Relative Purity (Area %)
Specificity
Low. Cannot distinguish isomers ( is regardless of structure).
Indirect (if peak integrated) or via mass balance.
Blind. (Invisible to UV).
Inorganic Detection
Indirect (Low C/H/N values).
Indirect (Low mass balance).
Blind. (Salts elute in void volume).
Cost/Speed
Low Cost / Fast (5 mins).
High Cost / Medium Speed (20 mins).
Medium Cost / Slow (30-60 mins).
Visualization of Workflows
Diagram 1: The Nitrogen Combustion Mechanism
This diagram illustrates the critical reduction step required for accurate triazole analysis.
Caption: Figure 1.[4] Combustion workflow for nitrogen-rich compounds. Note the Copper reduction step essential for converting NOx to N2.[5]
Diagram 2: The Validation Decision Matrix
How to combine these methods for a "Self-Validating System."
Caption: Figure 2. Integrated validation workflow. EA serves as the initial gatekeeper, while HPLC and qNMR provide specificity and absolute quantification.
References
USP <731> . Loss on Drying. United States Pharmacopeia. (Standard for distinguishing volatile impurities from bulk purity).[4]
USP <621> . Chromatography. United States Pharmacopeia. (Guidelines for HPLC system suitability).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative source on qNMR as a primary ratio method).
Royal Society of Chemistry . Microanalysis: Combustion Analysis. (Best practices for CHNS analysis of nitrogenous compounds).
Exeter Analytical . Analysis of High Nitrogen Compounds. (Technical note on using combustion aids like Tungsten Trioxide).
A Comparative Guide to the Corrosion Inhibition Efficiency of Triazole Derivatives
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, triazole derivatives have consistently demonstrated exception...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, triazole derivatives have consistently demonstrated exceptional efficacy, particularly in acidic environments that are commonplace in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1][2] Their cost-effectiveness, synthetic accessibility, and favorable environmental profiles further underscore their significance.[3]
This guide provides a comprehensive comparison of the corrosion inhibition performance of various triazole derivatives, grounded in experimental data and theoretical insights. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationships between molecular structure and inhibitory action, and to select or design the next generation of high-performance corrosion inhibitors.
The Mechanism of Protection: How Triazole Derivatives Combat Corrosion
The efficacy of triazole derivatives as corrosion inhibitors lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][4] This adsorption is a complex process that can involve both physical and chemical interactions.[1][5]
Active Centers for Adsorption: The triazole ring, with its nitrogen heteroatoms, serves as the primary active center for adsorption. The lone pair electrons on the nitrogen atoms can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption).[1][5]
The Role of Substituents: The presence of other heteroatoms (like sulfur and oxygen) and aromatic rings within the molecular structure can significantly enhance the adsorption process and the stability of the protective film.[1] These functional groups can provide additional sites for interaction with the metal surface and increase the electron density of the molecule, facilitating stronger adsorption.[6]
Formation of a Protective Film: This adsorbed layer acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and impeding the electrochemical reactions that drive corrosion.[1][7]
The overall mechanism can be visualized as a multi-faceted interaction involving electrostatic attraction (physisorption) and electron sharing (chemisorption), leading to the formation of a robust and stable protective film.[5]
Comparative Performance Analysis of Triazole Derivatives
The corrosion inhibition efficiency of triazole derivatives is not uniform and is highly dependent on their molecular architecture, the nature of the metal, and the specifics of the corrosive medium. The following table summarizes the inhibition efficiencies of several triazole derivatives on carbon and mild steel in hydrochloric acid, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Note: Inhibition efficiency can be influenced by factors such as temperature, immersion time, and the specific alloy composition.[1]
Experimental Protocols for Evaluating Corrosion Inhibition Efficiency
To ensure the objective and reproducible comparison of corrosion inhibitors, standardized experimental methodologies are crucial. The following protocols are fundamental to the field.
Weight Loss Measurements
This gravimetric method offers a direct and straightforward assessment of the corrosion rate.
Specimen Preparation:
Mechanically polish metal coupons (e.g., mild steel) of known dimensions with a series of emery papers of decreasing grit size.
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
Accurately weigh the prepared coupons to the nearest 0.1 mg.
Experimental Procedure:
Immerse the weighed coupons in the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the triazole derivative inhibitor.
Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).
After the immersion period, retrieve the coupons, carefully remove the corrosion products (e.g., by brushing), rinse with deionized water and acetone, and dry.
Reweigh the coupons to determine the weight loss.
Calculation of Inhibition Efficiency (IE%):
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action. These experiments are typically conducted in a three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
PDP measurements reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Procedure:
Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution.
Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
Record the resulting current density as a function of the applied potential.
The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
Calculation of Inhibition Efficiency (IE%):
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100
Where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Procedure:
Stabilize the working electrode at its OCP.
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate.
Calculation of Inhibition Efficiency (IE%):
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100
Where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Theoretical Evaluation: A Deeper Dive into Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Monte Carlo (MC) simulations, provides invaluable theoretical confirmation of experimental findings.[3][13] These methods allow for the correlation of a molecule's electronic properties with its inhibition efficiency.
Key quantum chemical parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values are generally associated with better inhibition efficiency.[13]
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable for inhibition.[13]
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[13]
MC simulations can predict the adsorption energy and the most stable adsorption configuration of the inhibitor molecule on the metal surface, further elucidating the inhibition mechanism.[8][13]
Visualizing the Workflow and Mechanism
To provide a clear understanding of the evaluation process and the inhibitory action, the following diagrams illustrate the key workflows and concepts.
Caption: Mechanism of corrosion inhibition by triazole derivatives.
Conclusion and Future Outlook
Triazole derivatives stand out as a highly effective and versatile class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, with the presence of heteroatoms and aromatic systems playing a crucial role in their adsorption and protective film formation on metal surfaces. The synergistic use of experimental techniques and theoretical calculations is essential for a comprehensive understanding of their inhibition mechanisms and for the rational design of new, more efficient inhibitors.
Future research should focus on the development of "green" triazole derivatives with even lower environmental impact, the exploration of their efficacy in a wider range of corrosive environments, and the investigation of synergistic effects when used in combination with other inhibitor types. By continuing to unravel the fundamental principles governing their inhibitory action, the scientific community can pave the way for the next generation of advanced corrosion protection technologies.
References
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. Available at: [Link]
Corrosion mitigation of carbon steel using triazole Mannich base derivatives: Correlation of electrochemical studies with quantum chemical calculations. Taylor & Francis Online. Available at: [Link]
Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. ResearchGate. Available at: [Link]
Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. MDPI. Available at: [Link]
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances. Available at: [Link]
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. National Center for Biotechnology Information. Available at: [Link]
Adsorption and Corrosion Inhibition Behavior of Mild Steel by One Derivative of Benzoic−Triazole in Acidic Solution. ACS Publications. Available at: [Link]
Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. ACS Publications. Available at: [Link]
In Silico Studies on Triazole Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Media. Engineered Science. Available at: [Link]
Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and computational insights. Taylor & Francis Online. Available at: [Link]
Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate. Available at: [Link]
Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry. Available at: [Link]
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Center for Biotechnology Information. Available at: [Link]
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]
Synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium complemented with DFT. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Taylor & Francis Online. Available at: [Link]
Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. ResearchGate. Available at: [Link]
Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science. Available at: [Link]
General properties and comparison of the corrosion inhibition efficiencies of the triazole derivatives for mild steel. ResearchGate. Available at: [Link]
A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. RSC Advances. Available at: [Link]